6-Bromo-nicotinic acid benzyl ester
Description
6-Bromo-nicotinic acid benzyl ester is a nicotinic acid derivative featuring a bromine substituent at the 6-position of the pyridine ring and a benzyl ester group. Nicotinic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their bioactivity and versatility as intermediates .
Key inferred properties (based on structural analogs):
- Molecular Formula: Likely $ \text{C}{13}\text{H}{9}\text{BrNO}_{2} $ (nicotinic acid backbone + benzyl ester and bromine).
- Applications: Potential use as a pharmaceutical intermediate or in drug conjugation strategies, similar to other benzyl esters .
Properties
IUPAC Name |
benzyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTHVBGOELFOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-nicotinic acid benzyl ester typically involves the esterification of 6-Bromo-nicotinic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
6-Bromo-nicotinic acid+Benzyl alcoholH2SO46-Bromo-nicotinic acid benzyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-nicotinic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of nicotinic acid benzyl ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products
Oxidation: 6-Bromo-nicotinic acid.
Reduction: Nicotinic acid benzyl ester.
Substitution: Various substituted nicotinic acid benzyl esters, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-nicotinic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-nicotinic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(6-Bromo-hexyl)-Carbamic Acid Benzyl Ester (CAS 116784-97-5)
Comparison :
- Thermal Stability : Higher boiling point suggests greater thermal stability compared to nicotinic acid derivatives .
(S)-Indoline-2-Carboxylic Acid Benzyl Ester
- Structure : Benzyl ester of indoline-2-carboxylic acid, a chiral compound.
- Properties: Molecular Weight: 253.30 g/mol Solubility: Soluble in ethanol and dimethylformamide. Stability: Light- and heat-sensitive, prone to decomposition .
- Applications : Intermediate in anticancer drug synthesis and plant growth regulators .
Comparison :
Other Benzyl Esters
Acetic Acid Phenylmethyl Ester (CAS 140-11-4)
Comparison :
- Volatility : Lower boiling point than brominated esters, making it less suitable for high-temperature applications.
- Functionality : Lacks bioactive moieties (e.g., bromine, heterocycles), limiting pharmaceutical relevance .
Oleanolic Acid-Benzyl Ester Conjugates
Comparison :
Physicochemical Properties and Stability
Thermal Behavior
- Starch-g-Poly(Benzyl) Ester : Decomposes in two stages:
pH-Dependent Stability
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound* | $ \text{C}{13}\text{H}{9}\text{BrNO}_{2} $ | ~290.1 (calculated) | ~300–400 (estimated) | Pharmaceutical intermediate |
| (6-Bromo-hexyl)-carbamic acid benzyl ester | $ \text{C}{14}\text{H}{20}\text{BrNO}_{2} $ | 314.22 | 422.7 | Organic synthesis |
| Acetic acid phenylmethyl ester | $ \text{C}{9}\text{H}{10}\text{O}_{2} $ | 150.17 | ~134 | Solvent, flavoring agent |
| (S)-Indoline-2-carboxylic acid benzyl ester | $ \text{C}{16}\text{H}{15}\text{NO}_{2} $ | 253.30 | N/A | Anticancer drug synthesis |
*Estimated values based on structural analogs.
Table 2: Thermal Decomposition Comparison
| Compound | Decomposition Stages (°C) | Major Volatile Products |
|---|---|---|
| Starch-g-poly(benzyl) ester | 200–330; 330–460 | CO, CO₂, aldehydes, aromatics |
| (6-Bromo-hexyl)-carbamic acid benzyl ester | >400 (inferred) | Brominated fragments, CO₂ |
Q & A
Q. What synthetic strategies are recommended for preparing 6-bromo-nicotinic acid benzyl ester, and how can reaction efficiency be optimized?
To synthesize this compound, a two-step approach is typically employed:
- Step 1 : Bromination of nicotinic acid derivatives. For example, selective bromination at the 6-position of nicotinic acid can be achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
- Step 2 : Esterification with benzyl alcohol. This involves activating the carboxylic acid group (e.g., via DCC/DMAP coupling) or using acid-catalyzed esterification (e.g., H₂SO₄ in refluxing toluene).
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Ensure anhydrous conditions to minimize hydrolysis of the benzyl ester .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzyl ester moiety (e.g., aromatic protons at δ 7.3–7.5 ppm, ester carbonyl at ~165–170 ppm) and bromine substitution patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600–700 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and resolve potential byproducts .
Q. How does pH influence the stability of the benzyl ester bond in this compound during experimental workflows?
Acidic conditions (pH 4–6) generally stabilize benzyl ester bonds, while alkaline conditions (pH > 8) promote hydrolysis. For example, in aqueous solutions, maintain pH ≤ 6 to prevent ester cleavage. If alkaline conditions are unavoidable (e.g., during biological assays), use short incubation times and low temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data when characterizing this compound derivatives?
Contradictions often arise from competing reactions or impurities:
- Scenario 1 : Unexpected nitrogen content in elemental analysis (e.g., via CHNS-O). This may indicate residual proteins or amines from enzyme-catalyzed reactions (common in mixed-phase syntheses). Pre-purify intermediates using size-exclusion chromatography .
- Scenario 2 : Discrepancies in NMR integration ratios. Trace moisture during esterification can lead to partial hydrolysis, generating free nicotinic acid. Use deuterated solvents and rigorous drying protocols .
Q. What experimental design considerations are critical for studying the reactivity of this compound in cross-coupling reactions?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings with aryl boronic acids, leveraging the bromine substituent.
- Solvent System : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction rates.
- Side Reaction Mitigation : Monitor for debromination under reducing conditions. Include control experiments with non-brominated analogs to isolate specific reactivity .
Q. How does pH affect competing reaction pathways during functionalization of this compound?
- Acidic Conditions (pH 4–6) : Favor ester bond stability and electrophilic aromatic substitution (e.g., bromine retention). Ideal for reactions targeting the pyridine ring.
- Neutral/Weakly Alkaline Conditions (pH 7–8) : Risk of ester hydrolysis increases, but may enhance nucleophilic additions (e.g., amine or thiol coupling to the nicotinic acid core).
- Advanced Tip : Use buffered reaction media (e.g., phosphate buffer at pH 6) to balance stability and reactivity .
Q. What strategies are recommended for improving the stability of this compound during long-term storage?
- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent light-induced degradation.
- Lyophilization : For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to minimize hydrolysis.
- Quality Control : Periodically assess purity via HPLC and FTIR to detect degradation products like free nicotinic acid .
Q. How can researchers investigate the metabolic fate of this compound in in vivo studies?
- Isotopic Labeling : Synthesize a ¹³C-labeled benzyl ester to track hydrolysis products using LC-MS.
- Enzymatic Profiling : Incubate the compound with liver microsomes or esterases (e.g., porcine liver esterase) to identify major metabolites.
- In Vivo Imaging : Use fluorescent probes conjugated to the benzyl ester for real-time tracking in model organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
